molecular formula C18H25N2O3P B14543108 2-Ethoxyethyl N,N'-bis(4-methylphenyl)phosphorodiamidate CAS No. 62026-17-9

2-Ethoxyethyl N,N'-bis(4-methylphenyl)phosphorodiamidate

Cat. No.: B14543108
CAS No.: 62026-17-9
M. Wt: 348.4 g/mol
InChI Key: BKFJBSDKTLVDIX-UHFFFAOYSA-N
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Description

2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate is a chemical compound known for its unique structure and properties It is composed of an ethoxyethyl group attached to a phosphorodiamidate core, with two 4-methylphenyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate typically involves the reaction of 2-ethoxyethanol with N,N’-bis(4-methylphenyl)phosphorodiamidate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxyethyl or 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidate oxides, while reduction can produce various reduced phosphorodiamidate compounds.

Scientific Research Applications

2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorodiamidate derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-methylphenyl)phosphorodiamidate: Lacks the ethoxyethyl group, which may affect its reactivity and applications.

    2-Ethoxyethyl N,N’-bis(4-methoxyphenyl)phosphorodiamidate: Similar structure but with methoxy groups instead of methyl groups, leading to different chemical properties.

Uniqueness

2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62026-17-9

Molecular Formula

C18H25N2O3P

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-ethoxyethoxy-(4-methylanilino)phosphoryl]-4-methylaniline

InChI

InChI=1S/C18H25N2O3P/c1-4-22-13-14-23-24(21,19-17-9-5-15(2)6-10-17)20-18-11-7-16(3)8-12-18/h5-12H,4,13-14H2,1-3H3,(H2,19,20,21)

InChI Key

BKFJBSDKTLVDIX-UHFFFAOYSA-N

Canonical SMILES

CCOCCOP(=O)(NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C

Origin of Product

United States

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